2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
CAS No.: 690960-94-2
Cat. No.: VC4535315
Molecular Formula: C30H23N5O3S2
Molecular Weight: 565.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690960-94-2 |
|---|---|
| Molecular Formula | C30H23N5O3S2 |
| Molecular Weight | 565.67 |
| IUPAC Name | 2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C30H23N5O3S2/c1-37-22-12-8-19(9-13-22)24-16-26(20-10-14-23(38-2)15-11-20)32-29(25(24)17-31)39-18-27(36)33-30-34-28(35-40-30)21-6-4-3-5-7-21/h3-16H,18H2,1-2H3,(H,33,34,35,36) |
| Standard InChI Key | BSNVTIKZOWFEOI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Introduction
Chemical Architecture and Synthetic Methodology
Structural Elucidation
The compound’s structure integrates multiple pharmacophoric elements:
-
A pyridine ring substituted at positions 3, 4, and 6 with cyano, 4-methoxyphenyl, and another 4-methoxyphenyl group, respectively.
-
A sulfanyl (-S-) bridge connecting the pyridine to an acetamide group.
-
A 1,2,4-thiadiazole ring appended to the acetamide’s nitrogen, further substituted with a phenyl group at position 3.
The presence of electron-donating methoxy groups and electron-withdrawing cyano substituents creates a polarized electronic environment, potentially enhancing binding to biological targets .
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Thiadiazole and pyridine motifs are known for antimicrobial activity. The thiadiazole ring may disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the pyridine core could interfere with DNA gyrase . Preliminary assays on analogous compounds show MIC values ≤10 μM against Mycobacterium tuberculosis, though direct data for this compound remain unreported .
Anticancer Activity
In silico analyses highlight potential inhibition of kinases involved in oncogenic signaling, such as VEGFR2 and EGFR. The acetamide-thiadiazole moiety may act as a Michael acceptor, covalently modifying cysteine residues in target proteins .
Pharmacological and Physicochemical Profiling
Solubility and Drug-Likeness
Despite its high molecular weight (565.67 g/mol), the compound’s logP value (~5.94) indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . Strategies to improve bioavailability could include:
-
Prodrug design: Introducing ionizable groups (e.g., phosphate esters).
-
Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles .
Comparative Analysis with Analogues
| Compound | Target | MIC (μM) | logP | Reference |
|---|---|---|---|---|
| Target Compound | p38 MAPK, Mtb | N/A | 5.94 | |
| 5-Nitrothiophene-pyrazoline | M. tuberculosis | 5.71 | 4.12 | |
| Pretomanid (PA-824) | Ddn nitroreductase | 0.2 | 1.98 |
This table underscores the need for empirical testing to validate the compound’s efficacy relative to established drugs.
Future Directions and Challenges
-
Synthetic Optimization: Streamlining synthesis to improve yield and scalability.
-
In Vitro/In Vivo Testing: Prioritizing assays against inflammatory markers and cancer cell lines.
-
Formulation Development: Addressing solubility limitations through salt formation or co-crystallization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume